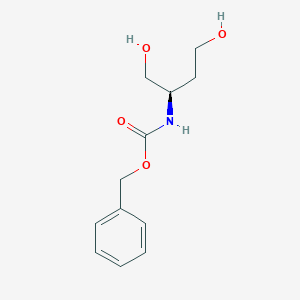

(R)-2-Cbz-Amino-butane-1,4-diol

Description

(R)-2-Cbz-Amino-butane-1,4-diol (CAS: 672309-94-3) is a chiral amino alcohol derivative featuring a carbobenzyloxy (Cbz) protecting group attached to the amino functionality of a butane-1,4-diol backbone. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol. The compound’s structure includes a benzyl carbamate moiety (Cbz) linked to the (R)-configured amino group at the C2 position of the butane diol chain. This configuration renders it valuable in asymmetric synthesis, particularly in peptide chemistry and as a chiral building block for pharmaceuticals.

The Cbz group is acid-labile, enabling selective deprotection under mild acidic conditions, making it a preferred choice for temporary amine protection in multi-step syntheses.

Properties

IUPAC Name |

benzyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEHYMIWBJBOPW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373866 | |

| Record name | (R)-2-Cbz-Amino-butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672309-94-3 | |

| Record name | (R)-2-Cbz-Amino-butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Cbz-Amino-butane-1,4-diol typically involves the following steps:

Starting Material: The synthesis begins with ®-2-amino-butane-1,4-diol.

Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure ®-2-Cbz-Amino-butane-1,4-diol.

Industrial Production Methods

Industrial production of ®-2-Cbz-Amino-butane-1,4-diol follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Cbz-Amino-butane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), reflux.

Substitution: TsCl, MsCl, triethylamine, dichloromethane, room temperature.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of tosylates or mesylates, which can be further transformed into other functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

(R)-2-Cbz-amino-butane-1,4-diol serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to act as a chiral building block facilitates the production of optically active compounds, which are essential in the pharmaceutical industry. For instance, it has been utilized in the synthesis of β-amino alcohols that are key intermediates in the development of drugs targeting cardiovascular and respiratory diseases .

1.2 Drug Formulation and Delivery

The compound has shown promise in enhancing drug delivery systems. When incorporated into polymer matrices, it can improve the bioavailability and controlled release of therapeutic agents. Studies indicate that formulations containing this compound exhibit prolonged release profiles and enhanced mucoadhesion, making them suitable for oral and topical applications .

Polymer Science

2.1 Biodegradable Polymers

This compound is employed in the synthesis of biodegradable polymers. These materials are increasingly important in medical applications such as sutures, drug delivery systems, and tissue engineering scaffolds. The incorporation of this compound into polymer chains enhances their mechanical properties while maintaining biocompatibility .

2.2 Copolymerization Techniques

The compound can be utilized in copolymerization processes to create novel materials with tailored properties. For example, when copolymerized with other diols or amino acids, this compound contributes to the formation of amphiphilic structures that can encapsulate hydrophobic drugs effectively .

Biochemical Applications

3.1 Research Tool in Proteomics

In proteomics research, this compound is used as a biochemical tool for labeling and modifying proteins. Its reactive functional groups allow it to form stable conjugates with amino acids in proteins, facilitating studies on protein interactions and functions .

3.2 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates enables it to bind to active sites of enzymes, thereby providing insights into enzyme mechanisms and aiding in drug design against various diseases .

Case Study 1: Synthesis of β-Amino Alcohols

A study demonstrated the use of this compound in synthesizing a series of β-amino alcohols with high enantiomeric excesses. These compounds were further evaluated for their biological activity against specific targets related to hypertension and asthma .

Case Study 2: Development of Biodegradable Polymers

Research focused on creating biodegradable polyurethanes using this compound showed that these materials could be used for drug delivery applications with controlled release characteristics. The polymers exhibited excellent mechanical strength and degradation profiles suitable for medical applications .

Mechanism of Action

The mechanism of action of ®-2-Cbz-Amino-butane-1,4-diol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Cbz protecting group is removed in vivo to release the active amino compound. The released compound can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protective Group Variants

(R)-2-Boc-Amino-butane-1,4-diol

- Molecular Formula: C₉H₁₉NO₄

- Molecular Weight : 205.25 g/mol

- Protective Group : tert-butoxycarbonyl (Boc)

- Key Differences :

- The Boc group is base-sensitive and removed under acidic conditions (e.g., trifluoroacetic acid), contrasting with the acid-labile Cbz group.

- Lower molecular weight and hydrophobicity compared to the Cbz analog.

- Applications : Used in solid-phase peptide synthesis and as an intermediate in bioactive molecule preparation.

(S)-2-Cbz-Amino-butane-1,4-diol

Unprotected Diol Derivatives

2-Butyne-1,4-diol

- Molecular Formula : C₄H₆O₂

- Molecular Weight : 86.09 g/mol

- Key Differences: Lacks amino and protective groups, making it more reactive in polymerization and oxidation reactions. Forms hydrogen-bonded inclusion complexes with aromatic solvents, influencing crystallinity.

- Applications : Industrial precursor for polymers, solvents, and fine chemicals.

(1R,4S,5S)-5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol

Comparative Data Table

Biological Activity

(R)-2-Cbz-Amino-butane-1,4-diol, also known as benzyl N-(1,4-dihydroxybutan-2-yl)carbamate, is a chiral compound with significant implications in organic chemistry and pharmaceutical research. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.27 g/mol. The compound features a benzyl carbamate protecting group attached to an amino group along with two hydroxyl groups, which are crucial for its biological interactions and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a precursor for various biologically active compounds. Its structure allows it to participate in multiple interactions with biological molecules, facilitating the development of pharmaceuticals targeting specific pathways.

Key Mechanisms:

- Hydrogen Bonding: The hydroxyl groups enable hydrogen bonding with biological macromolecules, enhancing the compound's affinity for targets such as enzymes and receptors.

- Nucleophilic Reactions: The amino group can engage in nucleophilic attacks, making it a versatile building block for synthesizing more complex molecules.

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions due to its neuropharmacological effects. It has been explored for potential use in:

- Neurodegenerative Disorders: Similar compounds have shown promise in modulating neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease.

- Psychiatric Disorders: Its structural analogs have been investigated for their effects on mood regulation and anxiety disorders.

Research Findings

Recent studies have highlighted the compound's potential in drug development. Below are notable findings from various research efforts:

Case Studies

- Neuroprotection in Rodent Models:

- Anxiolytic Effects:

-

Cognitive Enhancement:

- Research focused on cognitive enhancement properties showed that administration of this compound improved memory retention in mice subjected to memory impairment protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Cbz-Amino-butane-1,4-diol, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via stereoselective lithiation of a dicarbamate intermediate derived from (R)-configured precursors. For example, (S)-enantiomer synthesis ( ) involves dicarbamate formation, sec-BuLi-mediated deprotonation, and electrophilic substitution. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis should be employed. Post-synthesis, enantiomeric excess (ee) can be validated via Mosher acid derivatization followed by ¹H NMR or chiral HPLC .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodology :

- FTIR : Confirm the presence of Cbz (benzyloxycarbonyl) groups via C=O stretches (~1690 cm⁻¹) and N-H bends (~1530 cm⁻¹).

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., vicinal diol protons) and chemical shifts for the Cbz group (aromatic protons at ~7.3 ppm, CH₂ groups adjacent to oxygen/nitrogen).

- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF, ensuring no racemization during ionization .

Q. What are the key applications of this compound in organic synthesis?

- Applications :

- Chiral Building Block : Used in peptide mimetics or polyol-based drug candidates (e.g., antitumor agents) due to its rigid 1,4-diol backbone.

- Protecting Group Strategy : The Cbz group enables selective deprotection under hydrogenolysis (H₂/Pd-C), facilitating sequential functionalization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The (R)-configuration affects transition-state geometry in reactions like Heck-Matsuda couplings ( ). For example, steric hindrance from the Cbz group may favor syn-addition in Pd-catalyzed arylation. Computational modeling (DFT) can predict regioselectivity, while NOESY NMR validates spatial arrangements .

Q. What advanced analytical methods resolve contradictions in thermal stability data for derivatives of this compound?

- Methodology :

- TGA/DSC : Analyze degradation steps (e.g., Cbz deprotection at ~200°C vs. backbone decomposition >300°C). Contradictions arise from impurities or varying heating rates; use high-purity samples and replicate under inert atmospheres.

- Kinetic Analysis : Apply model-fitting (e.g., Friedman, Ozawa) to calculate activation energy (Ea) and identify dominant degradation pathways .

Q. How can enantioselective lithiation be optimized for this compound derivatives?

- Experimental Design :

- Substrate Control : Use rigid dicarbamate intermediates to enforce planar transition states during deprotonation ( ).

- Catalytic Systems : Test chiral ligands (e.g., (-)-sparteine) for kinetic resolution. Monitor ee via Mosher ester analysis .

- Isotopic Labeling : Deuteration at reactive sites (e.g., 1-pro-S position) reduces competing pathways via kinetic isotope effects .

Q. What strategies mitigate racemization during the incorporation of this compound into polymers?

- Polymerization Techniques :

- Step-Growth Copolymerization : Use low-temperature conditions (≤0°C) to minimize epimerization.

- Protecting Group Compatibility : Replace Cbz with orthogonal groups (e.g., Fmoc) if acidic/basic conditions are required.

- Post-Polymerization Analysis : Employ CD spectroscopy or enantioselective hydrolysis to verify retention of configuration .

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) for this compound?

- Critical Factors :

- Synthetic Route : Routes using enzymatic resolution (e.g., lipases) may yield higher ee (>95%) vs. chemical methods (70-85%) ( ).

- Analytical Limitations : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) provides higher resolution than NMR-based methods.

- Purification Artifacts : Column chromatography with silica gel may induce partial racemization; use neutral alumina or Sephadex .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.